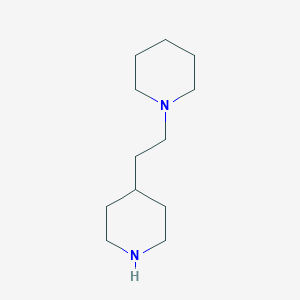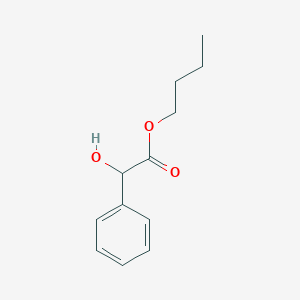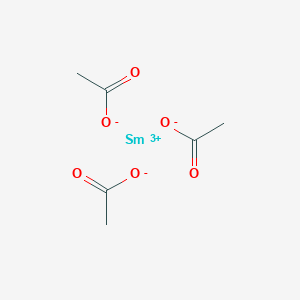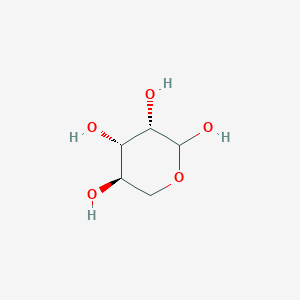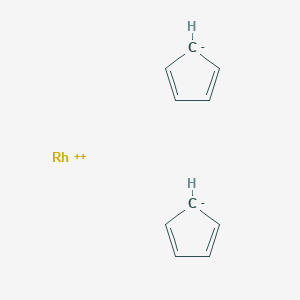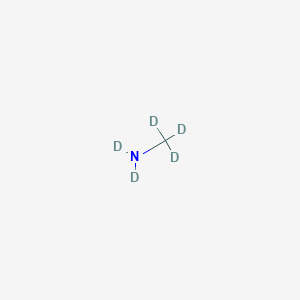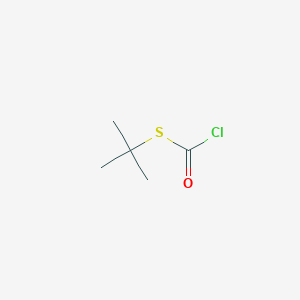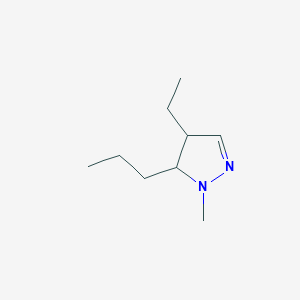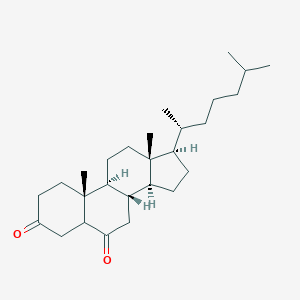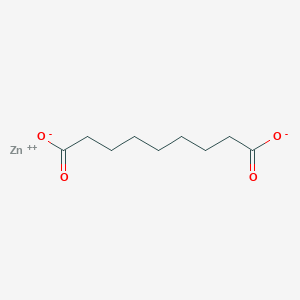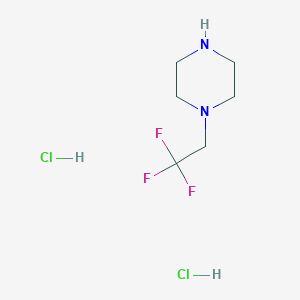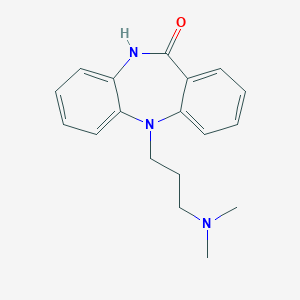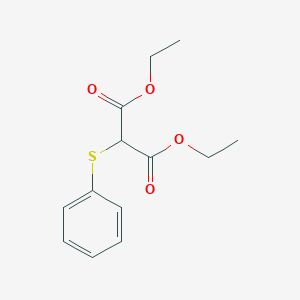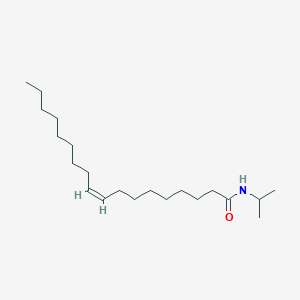
(Z)-N-Isopropyl-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-Isopropyl-9-octadecenamide, also known as Z9-18:1, is a synthetic compound that belongs to the family of amides. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of (Z)-N-Isopropyl-9-octadecenamide is not fully understood. However, it is believed to act as a pheromone in insects, by mimicking the natural pheromones produced by female moths. It has also been shown to induce apoptosis in cancer cells, by activating the caspase-3 pathway.
Biochemische Und Physiologische Effekte
(Z)-N-Isopropyl-9-octadecenamide has been shown to have various biochemical and physiological effects. In insects, it acts as a pheromone, attracting male moths to female moths for mating. In cancer cells, it induces apoptosis, leading to cell death. Additionally, (Z)-N-Isopropyl-9-octadecenamide has been shown to have anti-inflammatory properties, by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-N-Isopropyl-9-octadecenamide in lab experiments include its unique properties and potential applications in various fields. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (Z)-N-Isopropyl-9-octadecenamide. One potential area of study is its use as a biopesticide, due to its potential to disrupt insect mating and reproduction. Additionally, further research is needed to fully understand its mechanism of action in cancer cells, and its potential as a cancer treatment. Finally, (Z)-N-Isopropyl-9-octadecenamide may also have potential applications in the field of anti-inflammatory drugs, due to its ability to inhibit the production of inflammatory cytokines.
Conclusion
In conclusion, (Z)-N-Isopropyl-9-octadecenamide is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
(Z)-N-Isopropyl-9-octadecenamide can be synthesized through a series of chemical reactions. The most common method involves the reaction of isopropylamine with oleic acid, followed by the addition of thionyl chloride and 1,2-dichloroethane. The resulting product is then purified through column chromatography to obtain pure (Z)-N-Isopropyl-9-octadecenamide.
Wissenschaftliche Forschungsanwendungen
(Z)-N-Isopropyl-9-octadecenamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its role in insect pheromones, as well as its potential as a biopesticide. Additionally, (Z)-N-Isopropyl-9-octadecenamide has been investigated for its potential use in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
10574-01-3 |
|---|---|
Produktname |
(Z)-N-Isopropyl-9-octadecenamide |
Molekularformel |
C21H41NO |
Molekulargewicht |
323.6 g/mol |
IUPAC-Name |
(Z)-N-propan-2-yloctadec-9-enamide |
InChI |
InChI=1S/C21H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3,(H,22,23)/b12-11- |
InChI-Schlüssel |
FJMNGVBYKSEJNP-QXMHVHEDSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NC(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)C |
Andere CAS-Nummern |
10574-01-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



